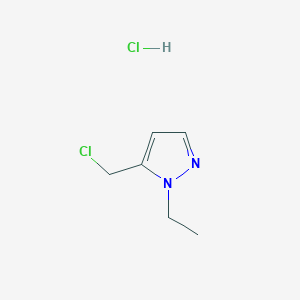
5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
Overview
Description
“5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(chloromethyl)” and “1-ethyl” denote the substituents on the pyrazole ring. The term “hydrochloride” indicates that this compound is a hydrochloride salt, which typically enhances the compound’s water solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the chloromethyl and ethyl groups might also affect its polarity, boiling point, melting point, and other properties.
Scientific Research Applications
Microwave-Assisted Synthesis
One application involves the use of microwave-assisted synthesis techniques to create novel compounds for various applications. For example, Martins et al. (2006) reported the microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters under solvent-free conditions, showcasing an environmentally benign approach to synthesizing pyrazole derivatives with potential applications in medicinal and materials chemistry (Martins et al., 2006).
Continuous-Flow Synthesis
In the realm of pharmaceutical chemistry, Szilágyi et al. (2022) developed a safe and efficient continuous-flow synthesis method for producing ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of potential blockbuster drugs, demonstrating the compound's role in streamlining drug synthesis processes (Szilágyi et al., 2022).
Corrosion Inhibitors
Ouali et al. (2013) explored the use of pyrazole derivatives, including those structurally related to 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride, as corrosion inhibitors for steel in acidic environments. Their study highlights the potential of these compounds in protecting industrial materials against corrosion, which is crucial for maintaining the integrity of infrastructure and machinery (Ouali et al., 2013).
Antimicrobial and Anticancer Agents
Research into the biological activity of pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showing significant antimicrobial and anticancer activities, suggesting the utility of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-6(5-7)3-4-8-9;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNQQPMQRHJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




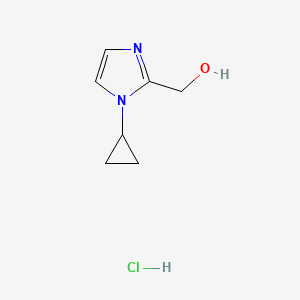
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
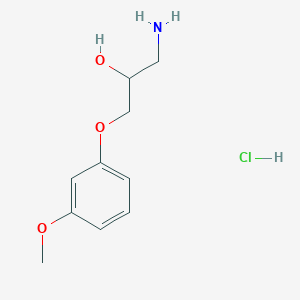
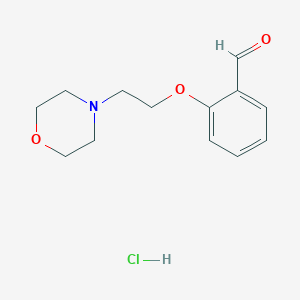
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)

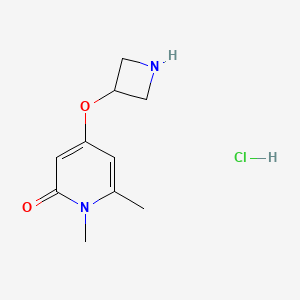
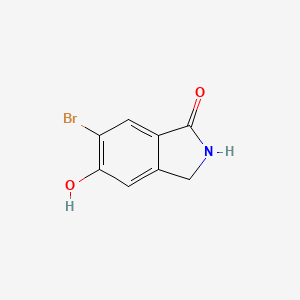
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

